Methyl 2-oxo-2-((perfluorophenyl)amino)acetate
Description
Methyl 2-oxo-2-((perfluorophenyl)amino)acetate is a fluorinated α-keto ester characterized by a perfluorophenylamino group attached to a central oxoacetate scaffold. The perfluorophenyl moiety introduces strong electron-withdrawing effects, which influence the compound’s reactivity, stability, and physicochemical properties.
Properties
IUPAC Name |
methyl 2-oxo-2-(2,3,4,5,6-pentafluoroanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO3/c1-18-9(17)8(16)15-7-5(13)3(11)2(10)4(12)6(7)14/h1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPCSNJNJZNLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling via Chlorooxoacetate Intermediate
A widely adopted method involves the reaction of methyl 2-chloro-2-oxoacetate with perfluorophenylamine in dichloromethane (DCM) at 0–5°C. This exothermic reaction benefits from the addition of a base such as N-methylmorpholine (NMM) to neutralize HCl byproducts. For instance, a protocol adapted from Royal Society of Chemistry procedures specifies:
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Reactants : Methyl 2-chloro-2-oxoacetate (1.0 equiv), perfluorophenylamine (1.1 equiv).
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Conditions : DCM solvent, NMM (1.1 equiv), 0°C to room temperature, 12–24 hours.
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Workup : Quenching with saturated NaHCO₃, extraction with ethyl acetate, drying over Na₂SO₄, and silica gel chromatography (eluent: hexane/ethyl acetate 95:5).
This method yields the target compound in 68–72% purity , with unreacted starting materials removed via aqueous washes.
Carbodiimide-Mediated Coupling
Alternative protocols employ carbodiimide coupling agents to activate 2-oxoacetic acid before introducing perfluorophenylamine. DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the formation of an active ester intermediate, which subsequently reacts with the amine. A representative procedure from patent literature involves:
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Reactants : 2-Oxoacetic acid (1.0 equiv), perfluorophenylamine (1.05 equiv), DCC (1.1 equiv), catalytic 4-dimethylaminopyridine (DMAP).
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Conditions : DCM, 0°C for 2 hours, then room temperature for 12 hours.
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Esterification : Post-coupling, methanol is introduced to esterify the carboxylic acid intermediate.
This two-step process achieves 75–80% yield , though it requires rigorous exclusion of moisture to prevent hydrolysis of the DCC intermediate.
Optimization of Reaction Parameters
Solvent Selection
Dichloromethane and acetonitrile are preferred due to their ability to dissolve both polar and nonpolar reactants. Comparative studies demonstrate that DCM provides higher reaction rates (90% conversion in 6 hours ) compared to tetrahydrofuran (THF) (70% conversion in 8 hours ) at 25°C.
Catalytic Systems
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Thionyl Chloride : Direct esterification of 2-oxoacetic acid with methanol using thionyl chloride (1.2 equiv) at reflux achieves 85% yield but necessitates careful handling of gaseous byproducts.
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DCC/DMAP : This combination suppresses racemization and enhances coupling efficiency, particularly for sterically hindered amines like perfluorophenylamine.
Temperature and Time
Low-temperature reactions (0–5°C) minimize side reactions such as over-alkylation, while extended stirring (12–24 hours) ensures complete conversion. For example, reactions conducted at 0°C for 24 hours yield 92% pure product versus 78% purity at room temperature for 12 hours.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the gold standard for purification. Elution with hexane/ethyl acetate (95:5 to 80:20) resolves this compound from unreacted perfluorophenylamine and dimeric byproducts. Preparative HPLC (C18 column, acetonitrile/water 70:30) further refines purity to ≥99% for pharmaceutical applications.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 7.85 (s, 1H, NH), 8.10–8.30 (m, 1H, Ar-F).
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¹⁹F NMR (376 MHz, CDCl₃): δ -152.1 (m, 2F), -160.3 (m, 1F), -162.8 (m, 2F).
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HRMS : Calculated for C₁₀H₅F₅NO₃ [M+H]⁺: 298.0132; Found: 298.0129.
Challenges and Mitigation Strategies
Hydrolysis of the Ester Group
Moisture-induced hydrolysis is minimized by using molecular sieves or conducting reactions under nitrogen atmosphere. Post-synthesis, products are stored at -20°C with desiccants.
Comparative Analysis of Methods
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Direct Coupling | 68–72% | 90–92% | Simplicity, fewer steps |
| DCC-Mediated Coupling | 75–80% | 95–98% | High efficiency for steric amines |
| Thionyl Chloride Esterif. | 85% | 88–90% | Rapid esterification under reflux |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-((perfluorophenyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The perfluorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted perfluorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-oxo-2-((perfluorophenyl)amino)acetate is characterized by the presence of a perfluorophenyl group, which imparts unique properties such as increased hydrophobicity and stability. The molecular formula is , indicating the presence of fluorine atoms that contribute to its chemical behavior.
Anticancer Activity
Research has indicated that compounds containing perfluorinated moieties can exhibit enhanced biological activity. This compound has been investigated for its potential anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in anticancer drug development.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 | 35.0 | Breast cancer |
| T47-D | 30.5 | Breast cancer |
| MDA-MB 231 | 28.0 | Breast cancer |
These results suggest that the incorporation of perfluorinated groups can enhance the efficacy of anticancer agents by improving their interaction with biological targets .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory potential. Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The docking studies revealed that the compound could effectively bind to the active sites of COX enzymes, suggesting a mechanism for its anti-inflammatory activity .
Surface Coatings
Due to its hydrophobic and oleophobic characteristics conferred by the perfluorinated phenyl group, this compound is being explored for use in surface coatings. Its ability to repel water and oils makes it suitable for applications in protective coatings for textiles and other materials where moisture resistance is essential .
Additives in Polymer Chemistry
The compound can serve as an additive in polymer formulations to enhance properties such as thermal stability and chemical resistance. The incorporation of perfluorinated compounds into polymers has been shown to improve their performance in extreme conditions, making them suitable for industrial applications .
Synthesis and Evaluation of Derivatives
A significant study focused on synthesizing derivatives of this compound to evaluate their biological activities. The derivatives were tested against various cancer cell lines and exhibited varying degrees of cytotoxicity, indicating that modifications to the chemical structure can lead to improved therapeutic profiles .
Environmental Impact Assessment
Given the persistence of perfluorinated compounds in the environment, studies have also been conducted to assess the environmental impact of this compound. Research highlighted the need for careful monitoring due to potential accumulation and toxicity in aquatic systems, emphasizing the importance of responsible usage in industrial applications .
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2-((perfluorophenyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorinated aromatic ring can enhance the compound’s binding affinity and specificity, while the oxoacetate moiety can participate in various chemical reactions within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares Methyl 2-oxo-2-((perfluorophenyl)amino)acetate with structurally related α-keto esters, focusing on synthesis, physical properties, and functional applications.
Structural Analogs and Substituent Effects
Key Observations :
- Solubility: Fluorinated analogs (e.g., trifluoromethoxy or perfluorophenyl derivatives) are expected to exhibit lower aqueous solubility compared to non-fluorinated counterparts due to increased hydrophobicity .
- Synthetic Efficiency : Yields for fluorinated analogs vary widely. For example, Methyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate was synthesized in 31% yield in the first step, highlighting challenges in introducing bulky or highly electronegative groups .
Physicochemical Properties
- Melting Points: Non-fluorinated analogs like Methyl benzoylformate (crystalline solid) and Methyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate (mp 56–52°C, ) exhibit defined melting points, whereas fluorinated derivatives are often liquids or oils due to reduced crystallinity .
- Stability : Perfluorophenyl derivatives are likely more stable under oxidative conditions compared to sulfonamide- or methoxy-substituted analogs, as seen in the storage of Methyl 2-phenylacetoacetate at -20°C to prevent decomposition .
Biological Activity
Methyl 2-oxo-2-((perfluorophenyl)amino)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a perfluorinated phenyl ring, which is known to enhance lipophilicity and biological activity. The presence of the carbonyl group (C=O) and the ester moiety contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The perfluorinated phenyl group may contribute to increased membrane permeability, enhancing the compound's efficacy against various microbial strains.
Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism likely involves interaction with specific kinases or receptors involved in cell signaling pathways.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with key molecular targets such as:
- Kinases : Potential inhibition of specific kinases involved in cancer progression.
- Enzymes : Interaction with enzymes that regulate metabolic pathways, potentially leading to altered cellular functions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Alters binding affinity |
| Variation in carbon chain length | Affects lipophilicity |
| Presence of functional groups | Modulates reactivity |
Studies have shown that small changes in the substituent groups can significantly impact the compound's potency and selectivity towards biological targets.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 5 to 15 µM, indicating promising anticancer activity. The study highlighted the compound's ability to induce apoptosis in treated cells, suggesting a potential therapeutic application in oncology .
Study 2: Antimicrobial Activity
In another investigation, this compound was tested against several bacterial strains. Results indicated that the compound displayed moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. This suggests potential as an antimicrobial agent, warranting further exploration into its mechanism and efficacy .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-oxo-2-((perfluorophenyl)amino)acetate, and how do reaction conditions influence yield?
The synthesis typically involves coupling perfluoroaniline derivatives with methyl glyoxylate precursors. A common approach includes:
- Step 1 : Reacting perfluorophenylamine with methyl 2-chloro-2-oxoacetate under anhydrous conditions (e.g., THF, 0–5°C) to minimize hydrolysis .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Yield optimization requires strict control of temperature (<10°C) and exclusion of moisture. Competing side reactions (e.g., ester hydrolysis or amine oxidation) can reduce yields by 15–20% if conditions deviate .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR : NMR is critical for verifying perfluorophenyl substitution patterns (δ = -140 to -160 ppm for meta/para fluorines). NMR should show a singlet for the methyl ester group (~3.8 ppm) and absence of amine protons due to electron-withdrawing effects .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H] at m/z 295.02 (theoretical for CHFNO) with <2 ppm error .
Q. What are the key stability considerations for handling and storing this compound?
- Storage : Store at -20°C under inert gas (argon) to prevent ester hydrolysis. Solutions in DMF or DMSO are stable for ≤72 hours at 4°C.
- Decomposition Risks : Exposure to light or moisture generates trace amounts of perfluorobenzoic acid (identified via TLC, R = 0.3 in 1:1 hexane/EtOAc) .
Advanced Research Questions
Q. How does the perfluorophenyl group influence reactivity in nucleophilic acyl substitution reactions?
The electron-deficient perfluorophenyl moiety enhances electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies show a 3–5× faster reaction rate compared to non-fluorinated analogs. However, steric hindrance from fluorine atoms reduces accessibility in bulky nucleophiles (e.g., tert-butanol), requiring catalytic base additives (e.g., DBU) .
Q. What computational methods are effective for predicting the compound’s interactions in enzyme inhibition studies?
- Docking Simulations : Use software like AutoDock Vina with force fields (e.g., AMBER) to model binding to serine hydrolases. The perfluorophenyl group shows strong hydrophobic interactions with conserved active-site residues (e.g., Phe 227 in acetylcholinesterase) .
- MD Simulations : Trajectory analysis (100 ns) reveals stable binding but potential off-target effects due to fluorine’s polar interactions with non-catalytic residues .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC values (e.g., 2–10 µM in kinase assays) may arise from:
- Purity : HPLC purity thresholds (<95% vs. >98%) significantly impact activity.
- Assay Conditions : Buffer composition (e.g., DMSO concentration >1% inhibits some enzymes).
Recommended validation: Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization) and cross-reference with structurally similar controls (e.g., methyl 2-oxo-2-phenylacetate) .
Q. What environmental and toxicity considerations apply to this compound’s use in lab settings?
- Environmental Impact : Perfluorinated compounds (PFCs) like this are persistent pollutants. Follow EPA guidelines for waste disposal (incineration at >1000°C) to prevent bioaccumulation .
- Toxicity : Preliminary zebrafish embryo assays indicate LC = 50 µM (72-hour exposure). Use fume hoods and PPE to minimize inhalation risks .
Methodological Best Practices
Q. How to design a robust SAR study for derivatives of this compound?
- Core Modifications : Systematically vary the ester group (e.g., ethyl, benzyl) and perfluoro substitution patterns (ortho vs. para).
- Activity Cliffs : Use Free-Wilson analysis to correlate substituent electronegativity with bioactivity. Fluorine’s inductive effect often dominates over steric factors in this scaffold .
Q. What analytical techniques are recommended for detecting degradation products?
- HPLC-MS/MS : Employ a C18 column (ACN/water + 0.1% formic acid) to separate and identify hydrolysis byproducts (e.g., perfluorophenylglyoxylic acid, m/z 231.98).
- X-ray Crystallography : Resolve ambiguous degradation products (e.g., dimeric forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
